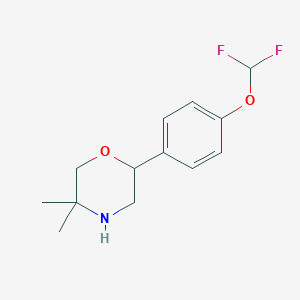

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine

説明

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine is a morpholine derivative featuring a para-difluoromethoxy-substituted phenyl group at the 2-position of the morpholine ring and two methyl groups at the 5,5-positions. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility as heterocyclic scaffolds. The difluoromethoxy group (–OCF₂H) is notable for its electron-withdrawing properties and metabolic stability, which can enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

特性

分子式 |

C13H17F2NO2 |

|---|---|

分子量 |

257.28 g/mol |

IUPAC名 |

2-[4-(difluoromethoxy)phenyl]-5,5-dimethylmorpholine |

InChI |

InChI=1S/C13H17F2NO2/c1-13(2)8-17-11(7-16-13)9-3-5-10(6-4-9)18-12(14)15/h3-6,11-12,16H,7-8H2,1-2H3 |

InChIキー |

YCDVGZPQSFBULY-UHFFFAOYSA-N |

正規SMILES |

CC1(COC(CN1)C2=CC=C(C=C2)OC(F)F)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine typically involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with a suitable morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

化学反応の分析

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols.

Substitution: Formation of substituted morpholine derivatives.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals

作用機序

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(2-Chlorophenyl)-5,5-dimethylmorpholine Hydrochloride

- Structure : Differs by a 2-chloro substituent on the phenyl ring instead of 4-difluoromethoxy.

- Properties :

- Key Differences :

- The chloro substituent may reduce metabolic stability compared to difluoromethoxy, which is resistant to oxidative degradation.

- Spatial orientation: The 2-chloro substituent introduces steric effects distinct from the para-substituted difluoromethoxy group.

5,5-Dimethyl-2-phenylmorpholine Hydrochloride

- Structure : Lacks substituents on the phenyl ring.

- Primarily used in laboratory settings for research .

- Key Differences :

- The absence of a para-substituent likely reduces target-binding affinity compared to the difluoromethoxy analog.

- Lower lipophilicity may limit membrane permeability in biological systems.

Roflumilast (PDE4 Inhibitor)

- Structure : Benzamide core with a para-difluoromethoxy group, distinct from the morpholine scaffold.

- Properties :

- Key Differences :

- The morpholine scaffold in the target compound may confer different pharmacokinetic profiles (e.g., solubility, half-life) compared to roflumilast’s benzamide structure.

- PDE4 inhibition is unconfirmed for the target compound but plausible given the shared difluoromethoxy motif.

Data Table: Structural and Functional Comparison

生物活性

The compound 2-(4-(difluoromethoxy)phenyl)-5,5-dimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

2-(4-(Difluoromethoxy)phenyl)-5,5-dimethylmorpholine is characterized by a morpholine ring substituted with a difluoromethoxy group and a phenyl moiety. The structural formula can be represented as follows:

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(4-(difluoromethoxy)phenyl)-5,5-dimethylmorpholine exhibit notable cytotoxic effects against various cancer cell lines. For instance, research on related morpholine derivatives has shown moderate cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to disrupted cell division and apoptosis in cancer cells.

Antifungal Activity

The compound's structural analogs have been evaluated for antifungal properties. A series of daphneolone analogs containing similar morpholine moieties displayed moderate to good antifungal activity against several plant pathogenic fungi . This suggests that 2-(4-(difluoromethoxy)phenyl)-5,5-dimethylmorpholine may also possess antifungal capabilities, warranting further investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound may have poor oral bioavailability due to extensive first-pass metabolism. Optimizing the chemical structure could enhance its pharmacokinetic profile, potentially improving therapeutic efficacy .

Study 1: Cytotoxicity Evaluation

A study investigating the cytotoxic effects of morpholine derivatives found that compounds with similar structures to 2-(4-(difluoromethoxy)phenyl)-5,5-dimethylmorpholine exhibited IC50 values in the micromolar range against A549 cells. The study highlighted the importance of substituent variations in modulating biological activity .

Study 2: Antifungal Efficacy

Research on daphneolone analogs demonstrated that certain derivatives showed significant antifungal activity at concentrations as low as 50 mg/L against various fungi. These findings suggest that modifications in the morpholine structure could lead to enhanced antifungal properties .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。